(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone
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Overview
Description
This would typically include the IUPAC name, any common or trade names, the molecular formula, and a brief summary of the compound’s known uses or significance.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including any known reactions it undergoes. The conditions under which these reactions occur and the products formed would also be discussed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Anticancer Properties : Thiazolidin compounds, including variants of the specified compound, have been investigated for their anticancer effects. For example, MMPT (a thiazolidin compound) has been shown to inhibit cell growth and induce apoptosis in human cancer cells, including lung and colon cancer cells, through mechanisms involving JNK1 activation and microtubule disruption (Teraishi et al., 2005).
Antimicrobial Activity : Thiazolone derivatives, which share structural similarities with the specified compound, have been synthesized and evaluated for antimicrobial activity. Some derivatives exhibited significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Pansare et al., 2019).
Synthesis and Chemical Properties : The synthesis of related thiazolone compounds and their stereochemical properties have been extensively studied. These studies provide insights into the chemical behavior and potential applications of such compounds in various fields (Jeon & Kim, 1999).
Dual Inhibitor Properties : Some thiazolone derivatives have been identified as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating their potential as anti-inflammatory agents (Unangst et al., 1994).
Potential in CNS Penetrability : Studies on similar compounds have explored their ability to penetrate the central nervous system, which could be relevant for designing drugs targeting neurological conditions (Rosen et al., 1990).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety precautions for handling and disposal would also be discussed.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCADXVKQRCWTR-GHXNOFRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone |
Citations
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